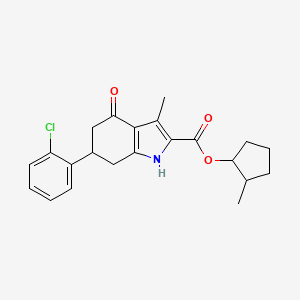

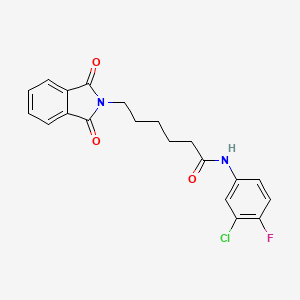

![molecular formula C19H19N3O4 B4628528 N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide](/img/structure/B4628528.png)

N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide

Descripción general

Descripción

The compound belongs to a class of hydrazinecarboxamide derivatives known for their potential in various biological activities. The presence of a 1,3-benzodioxolyl group suggests potential biological relevance, given this moiety's common occurrence in bioactive molecules.

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation reaction of appropriate hydrazine derivatives with various carbonyl compounds. For instance, the synthesis of related hydrazinecarboxamide compounds involves reacting 4-amino-5-[4-(methylsulfonyl)benzyl]-4H-[1,2,4]triazole-3-thione with different phenacyl bromides to obtain triazolothiadiazines, a process that might offer insights into synthesizing the compound (Sumangala et al., 2012).

Molecular Structure Analysis

Structural characterization is crucial for understanding the compound's chemical behavior. X-ray crystallography, NMR, and IR spectroscopy are common methods for determining the molecular structure. For instance, N-phenylcyclopropane-1-carboxamide derivatives have been structurally elucidated, highlighting the importance of spectroscopic techniques in confirming molecular configurations (Lu et al., 2020).

Chemical Reactions and Properties

Hydrazinecarboxamide derivatives engage in various chemical reactions, including cyclization and condensation, influenced by their functional groups. The reaction behavior often depends on the substituents present, which can be tailored for specific applications. For example, the reaction of hydrazine derivatives with carbon disulfide and potassium hydroxide followed by specific reactants can lead to the synthesis of novel compounds with potential biological activities (Sumangala et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis of Complex Heterocyclic Compounds

The synthesis and exploration of novel functionalized heteroaromatic compounds are crucial areas of scientific research. Moustafa et al. (2017) discussed new rearrangements and the revision of structures originally assigned to several molecules, highlighting the importance of accurate structural identification in the synthesis of polyfunctional heteroaromatics. This includes the condensation of arylhydrazonals with active methylenenitriles, leading to new discoveries in molecular rearrangements Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017.

Optoelectronic Materials

Quinazoline derivatives, including structures related to N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide, have been identified as promising candidates for the creation of optoelectronic materials. Lipunova et al. (2018) reviewed the applications of quinazoline and pyrimidine derivatives in electronic devices, highlighting their significance in the development of luminescent elements and photoelectric conversion elements. The incorporation of such compounds into π-extended conjugated systems has proven valuable for fabricating materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices Lipunova, Nosova, Charushin, & Chupakhin, 2018.

Antimicrobial Properties

The antimicrobial properties of related compounds, specifically monoterpenes like p-Cymene, have been extensively studied. Marchese et al. (2017) discussed the antimicrobial activity of p-Cymene, a compound found in over 100 plant species. This monoterpene exhibits a broad range of biological activities, including antimicrobial effects, which are crucial due to the rising need for new substances with antimicrobial properties to treat communicable diseases and address antimicrobial resistance Marchese et al., 2017.

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[[2-(4-methylphenyl)cyclopropanecarbonyl]amino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-11-2-4-12(5-3-11)14-9-15(14)18(23)21-22-19(24)20-13-6-7-16-17(8-13)26-10-25-16/h2-8,14-15H,9-10H2,1H3,(H,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTFFMWIODJWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2C(=O)NNC(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4628461.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628473.png)

![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)

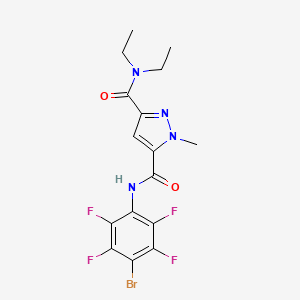

![N-[(diallylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4628490.png)

![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4628496.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4628511.png)

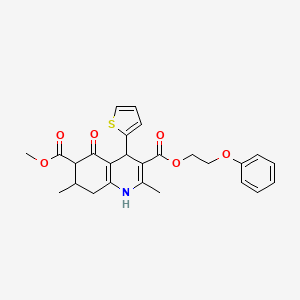

![N-benzyl-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4628535.png)

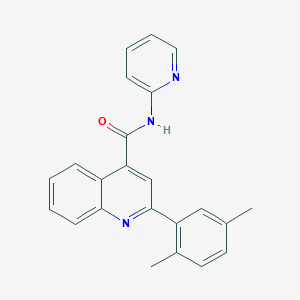

![2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4628548.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide](/img/structure/B4628549.png)